3-Aminopentane-d5 3-Aminopentane-d5
Brand Name: Vulcanchem
CAS No.: 1219802-43-3
VCID: VC0131646
InChI:
SMILES:
Molecular Formula: C₅H₈D₅N
Molecular Weight: 92.19

3-Aminopentane-d5

CAS No.: 1219802-43-3

Cat. No.: VC0131646

Molecular Formula: C₅H₈D₅N

Molecular Weight: 92.19

* For research use only. Not for human or veterinary use.

3-Aminopentane-d5 - 1219802-43-3

Specification

CAS No. 1219802-43-3
Molecular Formula C₅H₈D₅N
Molecular Weight 92.19

Introduction

Fundamental Characteristics

Chemical Identity and Nomenclature

3-Aminopentane-d5, also known as pentan-3-amine-d5, represents a deuterated derivative of 3-aminopentane (pentan-3-amine). The compound is characterized by the substitution of five hydrogen atoms with deuterium atoms, specifically at positions 2,2,3,4,4 of the pentane chain. The systematic IUPAC name for this compound is 2,2,3,4,4-pentadeuteriopentan-3-amine, reflecting the precise positions of deuterium substitution .

Several alternative names exist for this compound in scientific literature and commercial catalogs:

  • Pentan-3-amine-d5

  • 1-Ethylpropylamine-d5

  • 3-Pentanamine-d5

  • 3-Pentylamine-d5

The compound is uniquely identified by its CAS registry number 1219802-43-3, which distinguishes it from the non-deuterated parent compound 3-aminopentane (CAS: 616-24-0) .

Structural Features

The molecular structure of 3-aminopentane-d5 consists of a five-carbon chain with an amino group (-NH2) attached to the central (third) carbon atom. The defining characteristic of this molecule is the presence of five deuterium atoms replacing hydrogens at specific positions:

  • Two deuterium atoms at position 2 (CD2)

  • One deuterium atom at position 3 (CD)

  • Two deuterium atoms at position 4 (CD2)

This selective deuteration pattern creates a compound represented by the molecular formula C5H8D5N, with a calculated molecular weight of 92.19 g/mol . The structural identification can be precisely represented through various chemical notations:

Notation TypeIdentifier
Molecular FormulaC5H8D5N
Chemical Formula(CH3CD2)2CDNH2
InChIInChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3/i3D2,4D2,5D
InChIKeyPQPFFKCJENSZKL-ZDGANNJSSA-N
SMILES[2H]C([2H])(C)C([2H])(C([2H])([2H])C)N

The substitution pattern results in deuterium atoms located along the carbon backbone while preserving the reactive amino group with its original hydrogen atoms .

Physicochemical Properties

Spectroscopic Properties

Deuterium labeling significantly alters the spectroscopic profile of 3-aminopentane-d5 compared to its non-deuterated counterpart, which is precisely why it holds value in analytical applications:

  • Mass Spectrometry: The deuterated compound exhibits a mass shift of +5 m/z units in its molecular ion and corresponding fragments containing the labeled positions.

  • NMR Spectroscopy:

    • 1H NMR: Reduced signal intensity at positions where hydrogen has been replaced by deuterium

    • 2H NMR (Deuterium NMR): Signals specifically corresponding to the deuterium atoms at positions 2,2,3,4,4

    • 13C NMR: Modified coupling patterns and multiplicity at carbon atoms bonded to deuterium

  • IR Spectroscopy: C-D stretching vibrations at lower frequencies (approximately 2000-2200 cm-1) compared to C-H stretching vibrations (2850-3000 cm-1).

Applications and Research Relevance

Analytical Applications

3-Aminopentane-d5 finds significant application in analytical chemistry and research settings:

  • Internal Standard in Mass Spectrometry:

    • Used in quantitative analysis of 3-aminopentane and related compounds

    • Provides similar chromatographic behavior but distinct mass spectral pattern

    • Enables accurate quantification in complex matrices

  • Tracer in Metabolic Studies:

    • Allows tracking of aminopentane metabolism in biological systems

    • Facilitates distinction between endogenous and exogenous sources

    • Supports elucidation of metabolic pathways

  • NMR Reference Standard:

    • Serves as a reference material in deuterium NMR experiments

    • Assists in structural assignments and conformational analyses

Research Applications

The compound serves several specialized research functions:

  • Mechanistic Studies:

    • Investigation of reaction mechanisms involving primary amines

    • Examination of kinetic isotope effects in organic reactions

    • Exploration of hydrogen/deuterium exchange processes

  • Pharmacokinetic Investigations:

    • Tracking drug metabolism when 3-aminopentane is part of a pharmaceutical compound

    • Studying absorption, distribution, and elimination processes

    • Identifying metabolic transformation pathways

  • Materials Science:

    • Development of deuterated standards for polymers and materials containing amine functionalities

    • Investigation of hydrogen bonding networks in supramolecular assemblies

ParameterSpecificationReference
Chemical Purity≥98%
Isotopic Purity98 atom % D
FormatNeat liquid
Storage ConditionsRoom temperature
Shipping ClassificationFLAMMABLE LIQUID, CORROSIVE

The compound is generally available in small quantities suitable for research purposes:

  • 0.05 g and 0.1 g from CDN Isotopes

  • 10 mg from CymitQuimica at €279.00

These relatively small quantities and high prices reflect the specialized nature of the compound and the complexity involved in its synthesis and purification .

Comparative Analysis

Comparison with Non-deuterated 3-Aminopentane

3-Aminopentane-d5 exhibits several important differences when compared to its non-deuterated parent compound:

Property3-Aminopentane3-Aminopentane-d5Reference
CAS Number616-24-01219802-43-3
Molecular Weight87.16 g/mol92.19 g/mol
Molecular FormulaC5H13NC5H8D5N
Boiling Point89-91°CSlightly higher
Physical PropertiesColorless liquidSimilar appearance
Commercial AvailabilityWidely availableLimited availability
CostLower ($262.65/100g)Higher (€279.00/10mg)
Mass SpectrumStandard fragmentation pattern+5 m/z shift in fragments

While the compounds share similar chemical reactivity profiles, the deuterated version is primarily valued for its distinctive spectroscopic properties and use as an analytical standard rather than for its chemical behavior .

Comparison with Other Deuterated Amines

3-Aminopentane-d5 belongs to a broader family of deuterated amine compounds used in research. Comparing it with other deuterated amines reveals positioning within this specialized chemical category:

CompoundDeuteration PatternPrimary ApplicationsReference
3-Aminopentane-d52,2,3,4,4-d5Analytical standard, metabolic tracer
n-Pentyl-d11-amineFully deuterated alkyl chainSimilar analytical applications, different mass shift
n-Heptyl-d15-amineFully deuterated alkyl chainSimilar applications in higher molecular weight range

These comparisons illustrate how 3-aminopentane-d5 fits within a spectrum of deuterated amine compounds, each offering specific advantages depending on the research requirements and analytical context .

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